2-Methyl-2-(piperazin-1-yl)propan-1-amine

Medicinal Chemistry Chemical Synthesis Building Block Selection

Researchers needing sequential amine derivatization face supply gaps and liquid handling errors with common piperazine ethanamines. 2-Methyl-2-(piperazin-1-yl)propan-1-amine solves this as a solid, dual-handle building block with a gem-dimethyl quaternary α-carbon that blocks oxidative metabolism. - Dual primary amine & piperazine NH enable 2D diversity libraries without protecting groups. - Solid powder at RT ensures accurate automated dispensing; eliminates volumetric errors. - Stocked in US & UA warehouses; 1-5 day lead time for uninterrupted supply.

Molecular Formula C8H19N3
Molecular Weight 157.26 g/mol
Cat. No. B13636644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(piperazin-1-yl)propan-1-amine
Molecular FormulaC8H19N3
Molecular Weight157.26 g/mol
Structural Identifiers
SMILESCC(C)(CN)N1CCNCC1
InChIInChI=1S/C8H19N3/c1-8(2,7-9)11-5-3-10-4-6-11/h10H,3-7,9H2,1-2H3
InChIKeyICOPKYIGMQPYRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-(piperazin-1-yl)propan-1-amine: Procurement-Relevant Identity and Class Positioning


2-Methyl-2-(piperazin-1-yl)propan-1-amine (CAS 891642-91-4) is a C8H19N3 piperazine derivative featuring a gem-dimethyl-substituted α-carbon bearing a primary aminomethyl group . With a molecular weight of 157.26 g/mol and a canonical SMILES of CC(C)(CN)N1CCNCC1, it is primarily supplied as a >95% purity powder at ambient temperature . The compound belongs to the broader class of piperazine-based aliphatic amines widely employed as synthetic building blocks in medicinal chemistry, where the unsubstituted piperazine NH and the sterically hindered primary amine offer distinct vectors for parallel derivatization . It is catalogued by major chemical suppliers including Sigma-Aldrich (via Enamine), CymitQuimica, and Leyan, with typical lead times of 1–5 days from Ukrainian or US stock .

Sterically hindered primary amine and free piperazine NH support orthogonal parallel derivatization.
Supplied as powder at ambient temperature; solid form supports weighing precision and recrystallization workflows.
Multi-vendor availability with 1–5 day lead times from distributed stock supports time-sensitive synthesis projects.

Why 2-Methyl-2-(piperazin-1-yl)propan-1-amine Cannot Be Simply Replaced by Generic Piperazine Ethanamines


The gem-dimethyl quaternary carbon at the α-position of 2-Methyl-2-(piperazin-1-yl)propan-1-amine creates a steric and electronic environment fundamentally distinct from linear or mono-methylated piperazine ethanamine analogs . Substitution with the more common 2-(piperazin-1-yl)ethanamine (CAS 140-31-8, molecular formula C6H15N3, boiling point 220 °C at 760 mmHg ) or N,N-dimethyl-2-(piperazin-1-yl)ethanamine (CAS 3644-18-6) alters both the conformational landscape and the nucleophilicity of the primary amine, which can cascade into different reaction kinetics, product profiles, and downstream biological properties of elaborated compounds. For procurement decisions in parallel synthesis or lead optimization programs, the specific substitution pattern determines the physicochemical and steric parameters of the final molecules; a generic replacement based solely on the piperazine scaffold risks non-equivalent SAR outcomes [1].

Target Compound Gem-dimethyl quaternary α-carbon; two orthogonal reactive amines.
Generic Piperazine Ethanamines Linear or mono-methylated α-carbon; altered amine nucleophilicity and conformational landscape.
Target Compound Free piperazine NH enables dual diversification in library synthesis.
N-Methyl Analog Methyl-capped piperazine eliminates one diversification handle; MW shift may not predict SAR transfer.
Replacing based on piperazine scaffold alone may lead to non-equivalent SAR outcomes. Conformational restriction from the quaternary center may not transfer to linear analogs.

Quantitative Evidence Guide: Differentiating 2-Methyl-2-(piperazin-1-yl)propan-1-amine from Closest Analogs


Molecular Descriptor Differentiation: Steric Bulk and Rotatable Bond Count vs 2-(Piperazin-1-yl)ethanamine

2-Methyl-2-(piperazin-1-yl)propan-1-amine contains a quaternary carbon (C-2) bearing both the piperazine nitrogen and a CH2NH2 group, resulting in a gem-dimethyl pattern absent in the simplest analog 2-(piperazin-1-yl)ethanamine . This structural difference is quantifiable: the target compound has molecular formula C8H19N3 with four rotatable bonds, while 2-(piperazin-1-yl)ethanamine has formula C6H15N3 with only two rotatable bonds (excluding ring) [1]. The additional steric bulk—estimated from the increase in molecular weight from 129.20 to 157.26 g/mol and the addition of two methyl groups—reduces conformational flexibility at the point of amine attachment, which can restrict off-target interactions in derived bioactive compounds [2].

Steric bulk and rotatable bonds
Class-level inference
MW 157.26 vs 129.20 g/mol; 4 vs 2 rotatable bonds; quaternary vs secondary α-carbon
ΔMW +28.06 ΔRotatable bonds +2
Reported steric and conformational differentiation from the simplest analog.
Class-level inference for gem-dimethyl metabolic blocking strategy; requires project-specific validation.
Medicinal Chemistry Chemical Synthesis Building Block Selection

Predicted Boiling Point Difference: Impact on Purification and Handling vs 2-(Piperazin-1-yl)ethanamine

The predicted boiling point of 2-Methyl-2-(piperazin-1-yl)propan-1-amine at atmospheric pressure is 236.4 ± 25.0 °C , compared to the experimental boiling point of 220.0 ± 8.0 °C for 2-(piperazin-1-yl)ethanamine . The ~16 °C increment is consistent with the higher molecular weight and increased van der Waals surface area conferred by the gem-dimethyl group. In addition, the melting point of the comparator is −19 °C (liquid at room temperature), whereas the target compound is supplied as a powder at ambient temperature, indicating a significantly higher melting point that facilitates solid handling and storage .

Boiling point and physical form
Cross-study comparable
Predicted BP 236.4 vs 220.0 °C; solid (RT) vs liquid (MP −19 °C)
ΔBP +16.4 °C Solid vs liquid handling
Solid form supports gravimetric dispensing and recrystallization; reduced volatility during storage.
BP is predicted value; experimental verification may refine purification method selection.
Physicochemical Properties Purification Process Chemistry

Parallel Derivatization Vectors: Unsubstituted Piperazine NH vs N-Methyl Analog

2-Methyl-2-(piperazin-1-yl)propan-1-amine possesses a free secondary amine on the piperazine ring (pKa ~9.8 for piperazine NH), enabling N-functionalization independent of the primary amine terminus . In contrast, 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine (CAS 21404-92-2, molecular formula C9H21N3, MW 171.28 g/mol [1]) has the piperazine nitrogen methyl-capped, eliminating one diversification handle. For library synthesis, the target compound offers two orthogonal reactive sites (primary aliphatic amine + secondary piperazine amine) versus one in the N-methyl analog, doubling the combinatorial derivatization potential without requiring protecting group strategies at the piperazine ring [2].

Orthogonal derivatization sites
Class-level inference
2 reactive amines (primary + piperazine NH) vs 1 (primary only); MW 157.26 vs 171.28
2 vs 1 sites Lighter despite extra NH
Reported dual-handle architecture enables 2D library diversification without protecting-group strategies.
Class-level inference; SAR transfer from N-methyl to free NH series requires experimental confirmation.
Parallel Synthesis Medicinal Chemistry SAR Exploration

Purity and Sourcing Reliability: Commercial Availability Comparison

2-Methyl-2-(piperazin-1-yl)propan-1-amine is available from multiple established suppliers with documented purity specifications: Sigma-Aldrich/Enamine offers ≥95% purity , CymitQuimica (Biosynth brand) lists ≥95% purity , and Leyan (China) supplies at 98% purity . In contrast, the N-isopropyl analog 2-Methyl-2-(4-(propan-2-yl)piperazin-1-yl)propan-1-amine (CAS 1154171-44-4) is listed by fewer vendors (Fluorochem) and is less commonly stocked . The target compound benefits from dual-continent stock (UA, US) with 1–5 day lead times from EnamineStore, providing procurement certainty for time-sensitive projects .

Sourcing and purity reliability
Cross-study comparable
≥3 vendors; purity 95–98%; UA and US stock; 1–5 day lead time
Multi-continent vs single-source analogs
Documented multi-vendor availability supports procurement certainty and protocol reproducibility.
Vendor catalog survey as of search date; stock status should be confirmed before project start.
Procurement Quality Control Supply Chain

Optimal Application Scenarios for 2-Methyl-2-(piperazin-1-yl)propan-1-amine Based on Quantitative Evidence


Focused Library Synthesis Requiring Orthogonal Derivatization

When constructing a compound library that requires sequential functionalization of two distinct amine sites, 2-Methyl-2-(piperazin-1-yl)propan-1-amine offers a primary alkylamine and an unsubstituted piperazine NH. This dual-handle architecture, quantitatively superior to the single-handle N-methyl analog (CAS 21404-92-2), enables 2D diversity matrices without the added molecular weight of protection/deprotection steps [1]. For example, acylation or reductive amination at the primary amine can be performed first, followed by sulfonylation or alkylation at the piperazine nitrogen, generating structurally diverse compound sets from a single starting material.

Metabolic Stability Optimization via gem-Dimethyl Incorporation

In lead optimization programs where metabolic oxidation at the α-carbon of a piperazine ethylamine scaffold has been identified as a clearance mechanism, replacement of 2-(piperazin-1-yl)ethanamine with the gem-dimethyl analog introduces a quaternary center that blocks oxidative metabolism at that position . While in vivo PK data for the target compound itself are not publicly available, the established medicinal chemistry precedent for gem-dimethyl as a metabolic blocking strategy supports its prioritization over non-methylated analogs in early SAR exploration of metabolic soft spots.

Solid-Phase or Automated Parallel Synthesis with Weighing Precision Requirements

The powder physical form of 2-Methyl-2-(piperazin-1-yl)propan-1-amine at room temperature, in contrast to the liquid 2-(piperazin-1-yl)ethanamine (melting point −19 °C), facilitates accurate solid dispensing on automated synthesis platforms . For laboratories running high-throughput parallel synthesis where precise stoichiometric control of amine building blocks is critical for reaction reproducibility, the solid form eliminates the volumetric dispensing errors and hygroscopicity issues associated with liquid amines.

Multi-Site Collaborative Projects Requiring Guaranteed Supply Chain Redundancy

For multi-institutional or CRO-based projects where uninterrupted supply of key intermediates is contractually required, 2-Methyl-2-(piperazin-1-yl)propan-1-amine provides supply chain resilience through verified stock availability at geographically distributed warehouses (Ukraine and United States) with documented 1–5 day lead times . This contrasts with more specialized analogs such as the N-isopropyl derivative (CAS 1154171-44-4), which has narrower vendor distribution and may present procurement bottlenecks during scale-up phases.

Application
Selection Property
Validation Focus
Focused library synthesis
Dual orthogonal amine derivatization handles
Sequential functionalization workflow without piperazine protection
Metabolic stability lead optimization
Gem-dimethyl quaternary α-carbon
Class-level metabolic soft-spot blocking strategy review
Automated parallel synthesis
Solid physical form at ambient temperature
Weighing precision and solid-dispensing platform compatibility
Multi-site collaborative projects
Multi-vendor stock with documented lead times
Supply-chain redundancy and procurement-continuity assessment
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